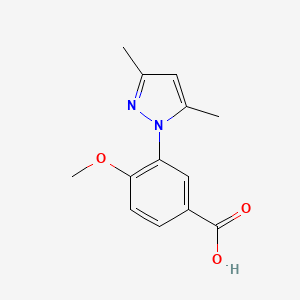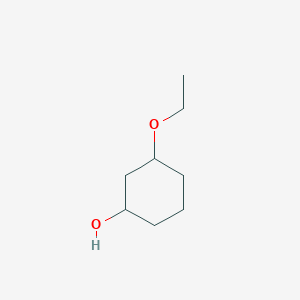
4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Organic Synthesis Intermediates
4-Methylthiazole-5-boronic acid pinacol ester: is a valuable intermediate in organic synthesis. It’s used in nucleophilic and amidation reactions to synthesize compounds with borate and sulfonamide groups . These intermediates are crucial for developing various pharmaceuticals and biological molecules.
Drug Development
This compound plays a significant role in drug development, particularly in the synthesis of therapeutic drugs for diseases like cancer and inflammation . Its boronic acid component is often used as an enzyme inhibitor or a specific ligand drug, which can be pivotal in creating targeted treatments.
Suzuki–Miyaura Coupling
A prominent application of this compound is in the Suzuki–Miyaura coupling reaction. This process is used to join different organic groups, and 4-Methylthiazole-5-boronic acid pinacol ester is one of the boron reagents that facilitate this reaction due to its stability and reactivity .
Protodeboronation
The compound is also involved in protodeboronation processes. It’s used in catalytic protodeboronation of pinacol boronic esters, which is a method for the formal anti-Markovnikov hydromethylation of alkenes . This transformation is valuable for creating complex organic molecules.
Fluorescent Probes
Boronic acid compounds, including 4-Methylthiazole-5-boronic acid pinacol ester , are used as fluorescent probes. They help identify various substances such as hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines . This application is essential in both research and diagnostic fields.
Stimulus-Responsive Drug Carriers
Lastly, the boronic ester bonds in this compound are widely used in constructing stimulus-responsive drug carriers. These carriers can respond to changes in the microenvironment, such as pH, glucose, and ATP levels, to achieve controlled drug release . They are used to load and deliver anti-cancer drugs, insulin, and genes.
Mécanisme D'action
Target of Action
Boronic acid derivatives are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
Boronic acid derivatives are known to interact with their targets through the formation of boronate esters, which are reversible covalent complexes . This interaction can lead to changes in the target’s function, potentially altering cellular processes.
Biochemical Pathways
The interaction of boronic acid derivatives with biological targets can influence various biochemical pathways, depending on the specific nature of the target .
Pharmacokinetics
The bioavailability of boronic acid derivatives can be influenced by factors such as their stability in physiological conditions, their ability to cross biological membranes, and their susceptibility to metabolic processes .
Result of Action
The interaction of boronic acid derivatives with their targets can lead to changes in cellular processes, potentially resulting in therapeutic effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . Factors such as pH and the presence of certain ions can affect the stability of boronic acid derivatives and their ability to form boronate esters with their targets .
Orientations Futures
Propriétés
IUPAC Name |
4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BNO2S/c1-7-8(15-6-12-7)11-13-9(2,3)10(4,5)14-11/h6H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKQNVRKSVXSVKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=CS2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-amino-1-(3-chlorobenzyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2957824.png)

![3-(5-{[(2-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-(2-phenylethyl)propanamide](/img/structure/B2957827.png)

![3-[3-(2-Methoxyethoxy)phenyl]prop-2-enoic acid](/img/structure/B2957830.png)
![N-(1-Cyanocyclohexyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2957831.png)

![N-[2-(4-chlorophenyl)ethyl]-3-[1-[(3-chlorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide](/img/no-structure.png)

![4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6-ethyl-2H-chromen-2-one](/img/structure/B2957839.png)

![[4-(1,3-Dioxan-2-yl)-2-nitrophenyl]methylamine](/img/structure/B2957842.png)
![(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone](/img/structure/B2957843.png)
